molecular formula C25H27F3N4O3 B10773364 Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-

Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-

Cat. No.: B10773364
M. Wt: 488.5 g/mol
InChI Key: MCFBUIIRFZBRCU-UHFFFAOYSA-N
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Preparation Methods

The preparation of compound 5B involves several synthetic routes and reaction conditions. The synthetic process typically includes steps such as over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction . The industrial production methods for compound 5B are not explicitly detailed in the available literature, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Compound 5B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 5B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compound 5B involves the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is an enzyme involved in the synthesis of triglycerides. By inhibiting this enzyme, compound 5B reduces the formation of triglycerides, which can help in the treatment of obesity. The molecular targets and pathways involved include the metabolic pathways related to lipid synthesis and storage .

Properties

Molecular Formula

C25H27F3N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

4-[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]pyridin-2-yl]piperidin-4-yl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H27F3N4O3/c26-25(27,28)17-4-7-20-21(13-17)31-23(30-20)16-3-8-22(29-14-16)32-11-9-19(10-12-32)35-18-5-1-15(2-6-18)24(33)34/h3-4,7-8,13-15,18-19H,1-2,5-6,9-12H2,(H,30,31)(H,33,34)

InChI Key

MCFBUIIRFZBRCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)OC2CCN(CC2)C3=NC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)C(F)(F)F

Origin of Product

United States

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